Chinikomycin A
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Overview
Description
Chinikomycin A is a natural product found in Streptomyces griseoaurantiacus, Streptomyces, and Streptomyces jietaisiensis with data available.
Scientific Research Applications
Isolation and Antitumor Activity
- Chinikomycins A and B Isolation : Discovered during the screening of marine Streptomyces, Chinikomycin A (along with Chinikomycin B) was isolated and identified as a novel antitumor antibiotic. These compounds are chlorine-containing aromatized manumycin derivatives and exhibit notable antitumor activity against various human cancer cell lines (Li et al., 2005).
Genome Sequencing and Secondary Metabolite Biosynthesis
- Genomic Insights : The first marine Streptomyces species to be sequenced and annotated, Streptomyces griseoaurantiacus M045, produces chinikomycin and manumycin antibiotics. This genomic sequencing provides insights into the gene clusters responsible for the biosynthesis of these secondary metabolites, offering a deeper understanding of their production and potential modifications (Li et al., 2011).
Properties
Molecular Formula |
C31H37ClN2O6 |
---|---|
Molecular Weight |
569.1 g/mol |
IUPAC Name |
(2E,4E,6R)-N-[3-chloro-2,5-dihydroxy-4-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]phenyl]-2,4,6-trimethyldeca-2,4-dienamide |
InChI |
InChI=1S/C31H37ClN2O6/c1-5-6-11-19(2)16-20(3)17-21(4)31(40)33-23-18-26(37)22(28(32)30(23)39)12-9-7-8-10-13-27(38)34-29-24(35)14-15-25(29)36/h7-10,12-13,16-19,35,37,39H,5-6,11,14-15H2,1-4H3,(H,33,40)(H,34,38)/b8-7+,12-9+,13-10+,20-16+,21-17+/t19-/m1/s1 |
InChI Key |
ZFIDLGUORHJAKX-RWZZEPMSSA-N |
Isomeric SMILES |
CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=CC(=C(C(=C1O)Cl)/C=C/C=C/C=C/C(=O)NC2=C(CCC2=O)O)O |
Canonical SMILES |
CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(=C(C(=C1O)Cl)C=CC=CC=CC(=O)NC2=C(CCC2=O)O)O |
Synonyms |
chinikomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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